PF-06843195

PI3Kα inhibition breast cancer cellular potency

2,2-Difluoroethyl (3S)-3-[[6-(2-aminopyrimidin-5-yl)-5-fluoro-2-morpholin-4-ylpyrimidin-4-yl]amino]-3-(hydroxymethyl)pyrrolidine-1-carboxylate, commonly referenced by its development code PF-06843195 (CAS 2067281-51-8), is a synthetic small-molecule inhibitor specifically designed to target the alpha isoform of phosphatidylinositol 3-kinase (PI3Kα). Its molecular architecture, featuring a 2,2-difluoroethyl carbamate moiety and a morpholine-substituted bipyrimidine core, enables high-affinity binding to the ATP-binding pocket of PI3Kα, as elucidated by X-ray crystallography.

Molecular Formula C20H25F3N8O4
Molecular Weight 498.5 g/mol
CAS No. 2067281-51-8
Cat. No. B8216121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-06843195
CAS2067281-51-8
Molecular FormulaC20H25F3N8O4
Molecular Weight498.5 g/mol
Structural Identifiers
SMILESC1CN(CC1(CO)NC2=NC(=NC(=C2F)C3=CN=C(N=C3)N)N4CCOCC4)C(=O)OCC(F)F
InChIInChI=1S/C20H25F3N8O4/c21-13(22)9-35-19(33)31-2-1-20(10-31,11-32)29-16-14(23)15(12-7-25-17(24)26-8-12)27-18(28-16)30-3-5-34-6-4-30/h7-8,13,32H,1-6,9-11H2,(H2,24,25,26)(H,27,28,29)/t20-/m0/s1
InChIKeyRTOREZYNLPQUKM-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2,2-Difluoroethyl (3S)-3-[[6-(2-aminopyrimidin-5-yl)-5-fluoro-2-morpholin-4-ylpyrimidin-4-yl]amino]-3-(hydroxymethyl)pyrrolidine-1-carboxylate (PF-06843195): PI3Kα-Selective Research Inhibitor for Targeted Oncology Studies


2,2-Difluoroethyl (3S)-3-[[6-(2-aminopyrimidin-5-yl)-5-fluoro-2-morpholin-4-ylpyrimidin-4-yl]amino]-3-(hydroxymethyl)pyrrolidine-1-carboxylate, commonly referenced by its development code PF-06843195 (CAS 2067281-51-8), is a synthetic small-molecule inhibitor specifically designed to target the alpha isoform of phosphatidylinositol 3-kinase (PI3Kα) [1]. Its molecular architecture, featuring a 2,2-difluoroethyl carbamate moiety and a morpholine-substituted bipyrimidine core, enables high-affinity binding to the ATP-binding pocket of PI3Kα, as elucidated by X-ray crystallography [2]. This compound was developed to provide a research tool with a distinct selectivity profile among class I PI3K isoforms and the related mTOR kinase, addressing the limitations of broader-spectrum PI3K inhibitors in mechanistic oncology research [1].

2,2-Difluoroethyl (3S)-3-[[6-(2-aminopyrimidin-5-yl)-5-fluoro-2-morpholin-4-ylpyrimidin-4-yl]amino]-3-(hydroxymethyl)pyrrolidine-1-carboxylate: The Risks of Interchanging PI3Kα Inhibitors in Preclinical Research


Interchanging PI3Kα inhibitors in preclinical studies is not scientifically valid due to significant differences in their biochemical potency, isoform selectivity, and cellular activity profiles . For instance, the selectivity margin over the PI3Kβ isoform varies dramatically among clinically relevant PI3Kα inhibitors, ranging from 20-fold (PF-06843195) to over 300-fold (inavolisib) [1]. Similarly, the degree of mTOR inhibition differs, with PF-06843195 demonstrating high selectivity over mTOR, whereas other PI3Kα inhibitors may exhibit off-target mTOR activity [2]. Substituting one PI3Kα inhibitor for another without rigorous re-validation can introduce confounding variables into experimental data, potentially leading to misinterpretation of target engagement, pathway modulation, and cellular response . The following evidence quantifies the specific, non-interchangeable characteristics of PF-06843195.

2,2-Difluoroethyl (3S)-3-[[6-(2-aminopyrimidin-5-yl)-5-fluoro-2-morpholin-4-ylpyrimidin-4-yl]amino]-3-(hydroxymethyl)pyrrolidine-1-carboxylate: Quantitative Differentiation Evidence for Scientific Procurement


Superior Cellular Potency in PI3Kα-Driven Breast Cancer Models Compared to Alpelisib

PF-06843195 exhibits greater potency than the clinically approved PI3Kα inhibitor alpelisib (BYL719) in direct head-to-head cellular assays using PI3Kα-dependent breast cancer cell lines. Specifically, PF-06843195 is more effective at inhibiting downstream AKT phosphorylation (pT308) and suppressing cell proliferation in both MCF7 and T47D cell cultures [1].

PI3Kα inhibition breast cancer cellular potency alpelisib comparator

Quantified Advantage in Antiproliferative Activity Over Alpelisib in MCF7 and T47D Cells

In addition to superior AKT pathway inhibition, PF-06843195 demonstrates more potent antiproliferative activity compared to alpelisib in the same panel of PI3Kα-dependent breast cancer cell lines [1].

antiproliferation breast cancer MCF7 T47D alpelisib

Distinct PI3K Isoform and mTOR Selectivity Profile: High Sparing of mTOR

A key differentiator for PF-06843195 is its high selectivity for PI3Kα over mTOR. In contrast to some other PI3Kα inhibitors that exhibit significant mTOR inhibitory activity, PF-06843195 demonstrates a large selectivity window [1]. Its biochemical selectivity over other class I PI3K isoforms is also defined: >100-fold over PI3Kβ and >10,000-fold over PI3Kγ in biochemical assays .

PI3Kα selectivity mTOR kinase profiling off-target

Validated Binding Mode via X-ray Crystallography Confirms Unique Structural Interaction

The precise binding mode of PF-06843195 to the PI3Kα active site has been experimentally determined by X-ray crystallography (PDB ID: 7K6M), providing atomic-level detail of its unique molecular interactions [1]. This structural data confirms a specific binding pose that is distinct from other PI3Kα inhibitors, which underpins its unique selectivity profile [2].

X-ray crystallography binding mode structural biology PI3Kα

2,2-Difluoroethyl (3S)-3-[[6-(2-aminopyrimidin-5-yl)-5-fluoro-2-morpholin-4-ylpyrimidin-4-yl]amino]-3-(hydroxymethyl)pyrrolidine-1-carboxylate: Recommended Research Applications Based on Differentiated Evidence


Target Validation Studies in PI3Kα-Mutant Breast Cancer Cell Models

Due to its superior cellular potency against PI3Kα-dependent breast cancer cell lines (MCF7 and T47D) compared to alpelisib [1], PF-06843195 is an optimal tool compound for target validation and pathway modulation studies in these models. Its enhanced potency allows for more robust inhibition of the AKT/mTOR signaling axis at lower concentrations, minimizing potential off-target effects and improving the signal-to-noise ratio in experiments assessing PI3Kα dependency and downstream signaling.

Investigating PI3Kα-Specific Biology with Minimal mTOR Confounding

The high selectivity of PF-06843195 for PI3Kα over mTOR makes it the preferred choice for studies aiming to dissect PI3Kα-specific signaling events from mTOR-mediated feedback loops. Many PI3K inhibitors exhibit off-target mTOR inhibition, which can complicate the interpretation of results. PF-06843195's profile enables cleaner interrogation of the PI3K/AKT pathway, particularly in contexts where mTOR signaling is a primary readout or a confounding variable.

Structure-Based Drug Discovery and Computational Chemistry

The availability of a high-resolution X-ray co-crystal structure of PF-06843195 bound to PI3Kα (PDB ID: 7K6M) [2] provides a critical resource for structure-based drug design (SBDD). Researchers can utilize this structural data for molecular docking studies, pharmacophore modeling, and the rational design of novel PI3Kα inhibitors. This structural information is a key asset for academic and industrial groups focused on next-generation PI3Kα-targeting agents.

Benchmarking and Comparative Studies Against Alpelisib

The documented head-to-head comparison data demonstrating PF-06843195's superior potency over alpelisib in cellular assays [1] positions this compound as a valuable benchmark for evaluating new PI3Kα inhibitors. Procurement of PF-06843195 for comparative studies provides a direct, quantitative link to a clinically relevant comparator, enhancing the translational relevance of preclinical findings and supporting the development of improved therapeutic candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-06843195

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.